Cas no 301338-93-2 ((E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide)

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- 2-Propenamide, 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)-
- AB00710062-01
- Z44320608
- 301338-93-2
- 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- EN300-18154308
- AKOS001026919
-
- インチ: 1S/C18H16N2O2/c1-13-4-3-5-16(10-13)20-18(21)15(12-19)11-14-6-8-17(22-2)9-7-14/h3-11H,1-2H3,(H,20,21)
- InChIKey: MIVGXLXMKXGVLC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1)(=O)C(C#N)=CC1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 292.121177757g/mol
- 同位素质量: 292.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 62.1Ų
じっけんとくせい
- 密度みつど: 1.211±0.06 g/cm3(Predicted)
- Boiling Point: 532.6±50.0 °C(Predicted)
- 酸度系数(pKa): 11.02±0.70(Predicted)
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18154308-0.05g |
301338-93-2 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamideに関する追加情報
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide: A Comprehensive Overview
The compound (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide, identified by the CAS number 301338-93-2, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of enamides, which are known for their versatile applications in drug design and material science. The molecule's structure features a cyano group, a methoxy-substituted phenyl ring, and a methyl-substituted phenyl amide group, all arranged in an (E)-configuration. This configuration is critical for its biological activity and chemical reactivity.
Recent studies have highlighted the importance of enamide compounds like (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide in the development of novel therapeutic agents. Researchers have focused on its potential as a kinase inhibitor, which could play a pivotal role in treating various cancers. The methoxy group on the phenyl ring enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug delivery systems. Moreover, the methyl substitution on the phenyl amide group contributes to its stability and selectivity in binding to target proteins.
In terms of synthesis, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide is typically prepared through a multi-step process involving nucleophilic acyl substitution and Stork enamine chemistry. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances the efficiency of production but also aligns with green chemistry principles by minimizing waste and energy consumption.
The compound's unique electronic properties make it an ideal candidate for applications in organic electronics. Its ability to form stable charge transfer complexes has been explored in the context of organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in computational chemistry have enabled researchers to predict the molecule's electronic behavior with unprecedented accuracy, paving the way for its integration into next-generation electronic materials.
From an environmental perspective, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide exhibits low toxicity towards aquatic organisms, making it suitable for use in eco-friendly chemical formulations. Its degradation pathways under various environmental conditions have been studied extensively, revealing that it undergoes rapid hydrolysis in aqueous environments, further reducing its ecological footprint.
In conclusion, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide is a multifaceted compound with promising applications across diverse scientific domains. Its structural features, combined with recent research findings, underscore its potential as a key component in innovative solutions for healthcare, electronics, and sustainable chemistry.
301338-93-2 ((E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide) Related Products
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)
- 2151081-30-8((2R)-5-phenylpent-4-en-2-amine)




